Dykellic acid
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Overview
Description
Dykellic acid is a natural product initially identified from the culture broth of Westerdykella multispora F50733. It has garnered attention due to its potential anti-cancer effects. Let’s explore further.
Preparation Methods
Synthetic Routes:: The synthetic routes for dykellic acid are not widely documented. its isolation from fungal sources suggests that it can be obtained through fermentation or extraction processes.
Industrial Production:: As of now, there is no large-scale industrial production of this compound. Research efforts are ongoing to explore its synthesis and scalability.
Chemical Reactions Analysis
Dykellic acid is known to undergo various chemical reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its structure.
Substitution: Substituents can be introduced at specific positions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.
Major Products: The products formed from these reactions vary based on the reaction type.
Scientific Research Applications
Dykellic acid’s applications span several scientific fields:
Chemistry: It serves as a valuable synthetic intermediate.
Biology: Researchers study its impact on cell migration, tube formation, and apoptosis.
Medicine: Its anti-cancer properties are of particular interest.
Mechanism of Action
The exact mechanism by which dykellic acid exerts its effects remains an active area of research. it has been shown to:
Inhibit MMP-9: This compound suppresses matrix metalloproteinase-9 (MMP-9) expression and activity.
Modulate NFκB: It inhibits transactivation of nuclear factor κB (NFκB), which plays a role in MMP-9 regulation.
Comparison with Similar Compounds
Dykellic acid’s uniqueness lies in its anti-cancer properties. While other compounds may inhibit MMPs, this compound’s specific effects make it noteworthy.
Similar Compounds::Other MMP Inhibitors: Compounds targeting MMPs, such as synthetic inhibitors or natural products.
Anti-Cancer Agents: Compare this compound with other anti-cancer compounds.
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
3-[5-methylidene-2-oxo-6-[(1E,3E)-penta-1,3-dienyl]pyran-3-yl]propanoic acid |
InChI |
InChI=1S/C14H16O4/c1-3-4-5-6-12-10(2)9-11(14(17)18-12)7-8-13(15)16/h3-6,9,12H,2,7-8H2,1H3,(H,15,16)/b4-3+,6-5+ |
InChI Key |
XMBYWWHLSMXSPA-VNKDHWASSA-N |
Isomeric SMILES |
C/C=C/C=C/C1C(=C)C=C(C(=O)O1)CCC(=O)O |
SMILES |
CC=CC=CC1C(=C)C=C(C(=O)O1)CCC(=O)O |
Canonical SMILES |
CC=CC=CC1C(=C)C=C(C(=O)O1)CCC(=O)O |
Synonyms |
dykellic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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